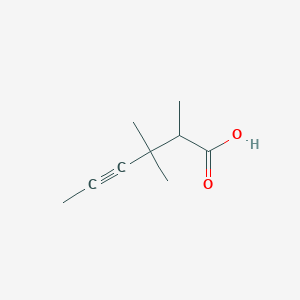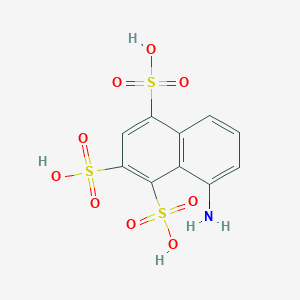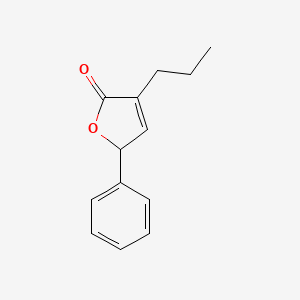![molecular formula C22H46NO3P B14245767 Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester CAS No. 335282-12-7](/img/structure/B14245767.png)
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester is a chemical compound with the molecular formula C22H46NO3P. It is a member of the phosphonic acid esters family, characterized by the presence of a phosphonic acid group bonded to an organic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid esters typically involves several key methods:
Michaelis–Arbuzov Reaction: This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide.
Catalytic Cross-Coupling Reaction: This method involves the coupling of a phosphonate ester with an organic halide in the presence of a catalyst, often a palladium complex.
Mannich-Type Condensation: This method involves the condensation of a phosphonate ester with an amine and an aldehyde.
Industrial Production Methods
Industrial production of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester often involves large-scale application of the Michaelis–Arbuzov reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphonate ester to a phosphonic acid.
Reduction: Reduction of the phosphonate ester can lead to the formation of phosphine derivatives.
Substitution: This reaction involves the replacement of one of the ester groups with another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out under anhydrous conditions.
Substitution: Alkyl halides, amines; typically carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester can be compared with other similar compounds, such as:
Phosphonic Acid Esters: These compounds share a similar structural framework but differ in their specific organic moieties.
Phosphonic Acids: These compounds contain a phosphonic acid group but lack the ester functionality.
Uniqueness
This compound is unique due to its specific structural features, including the presence of an octylamino group and a cyclohexyl ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
335282-12-7 |
|---|---|
Molecular Formula |
C22H46NO3P |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
1-dibutoxyphosphoryl-N-octylcyclohexan-1-amine |
InChI |
InChI=1S/C22H46NO3P/c1-4-7-10-11-12-16-19-23-22(17-14-13-15-18-22)27(24,25-20-8-5-2)26-21-9-6-3/h23H,4-21H2,1-3H3 |
InChI Key |
UPSYLWLXMYVWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


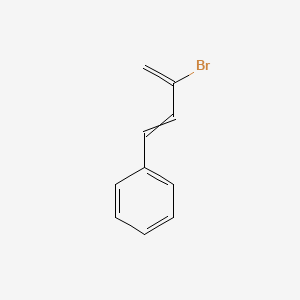
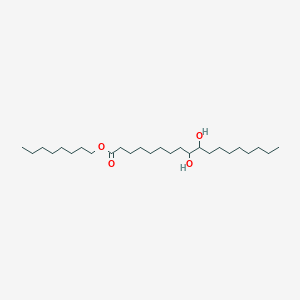
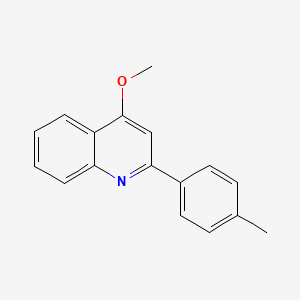
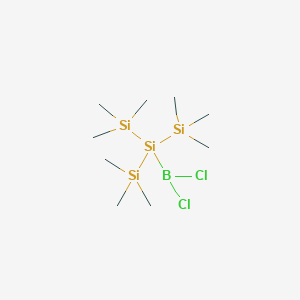
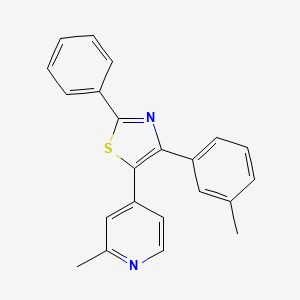


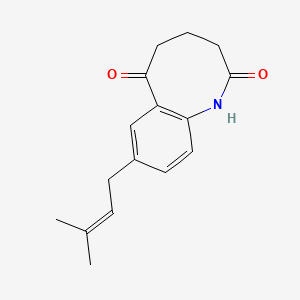
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
